molecular formula C14H17F3N2O2 B13059197 Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide

Cat. No.: B13059197
M. Wt: 302.29 g/mol
InChI Key: KCJIGUZEHFEEOP-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide is a chemical compound with the molecular formula C14H17F3N2O2 and a molecular weight of 302.3 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group and a piperidine ring substituted with a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents.

    Attachment of the methoxyphenyl group: This can be done through a substitution reaction where the methoxyphenyl group is introduced to the piperidine ring.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C14H17F3N2O2/c1-21-11-7-3-2-5-9(11)12-10(6-4-8-18-12)19-13(20)14(15,16)17/h2-3,5,7,10,12,18H,4,6,8H2,1H3,(H,19,20)/t10-,12-/m1/s1

InChI Key

KCJIGUZEHFEEOP-ZYHUDNBSSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2[C@@H](CCCN2)NC(=O)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.